molecular formula C16H19FN2O3 B2912514 N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide CAS No. 2199779-66-1

N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide

Cat. No. B2912514
CAS RN: 2199779-66-1
M. Wt: 306.337
InChI Key: ZCUDBGQBDDMWSX-UHFFFAOYSA-N
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Description

N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide, also known as FOA, is a chemical compound that has been widely used in scientific research due to its unique properties. FOA is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. This pathway is essential for cell proliferation and is often upregulated in cancer cells, making DHODH a promising target for cancer therapy.

Mechanism of Action

N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide acts as a competitive inhibitor of DHODH, binding to the enzyme's active site and preventing the conversion of dihydroorotate to orotate. This inhibition leads to a decrease in pyrimidine biosynthesis and subsequent cell proliferation. N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide has been shown to be highly selective for DHODH, with little to no activity against other enzymes involved in pyrimidine biosynthesis.
Biochemical and Physiological Effects:
N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide has been shown to inhibit cell proliferation and induce apoptosis. N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in the treatment of inflammatory diseases. N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of DHODH, making it a useful tool for studying the role of this enzyme in various biological processes. N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide is also relatively easy to synthesize, making it readily available for use in research. However, N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide has low bioavailability, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide. One area of interest is the development of N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide analogs with improved solubility and bioavailability. Another area of interest is the use of N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide in combination with other drugs to enhance its efficacy. Additionally, further research is needed to fully understand the effects of DHODH inhibition on immune cell function and inflammation. N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide has the potential to be a valuable tool for studying the role of DHODH in various biological processes and may have therapeutic potential for the treatment of cancer and inflammatory diseases.

Synthesis Methods

N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide can be synthesized through a multi-step process starting from 2-fluoro-5-nitrobenzoic acid. The first step involves the conversion of the nitro group to an amino group using tin and hydrochloric acid. The resulting compound is then acetylated using acetic anhydride and pyridine. The acetylated compound is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding alcohol. The alcohol is then converted to the final product using propargyl bromide and triethylamine.

Scientific Research Applications

N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide has been extensively used in scientific research as a tool to study the role of DHODH in various biological processes. N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide has been shown to inhibit DHODH activity in a variety of cell types, including cancer cells, T cells, and macrophages. This inhibition leads to a decrease in pyrimidine biosynthesis and subsequent cell proliferation. N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide has also been used to study the effects of DHODH inhibition on immune cell function and inflammation.

properties

IUPAC Name

N-[2-fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3/c1-2-15(20)19-14-9-11(6-7-13(14)17)18-16(21)10-12-5-3-4-8-22-12/h2,6-7,9,12H,1,3-5,8,10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUDBGQBDDMWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)NC(=O)CC2CCCCO2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-fluoro-5-[2-(oxan-2-yl)acetamido]phenyl}prop-2-enamide

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